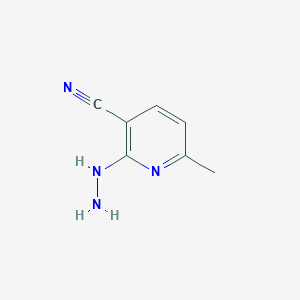

2-Hydrazinyl-6-methylnicotinonitrile

Eigenschaften

IUPAC Name |

2-hydrazinyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIXWMLECVAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

2-Hydrazinyl-6-methylnicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a hydrazinyl group (-NH-NH₂) at position 2, a methyl group at position 6, and a nitrile group at position 2. Its molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol . This compound serves as a versatile intermediate in medicinal and organic chemistry, particularly in synthesizing hydrazone derivatives and heterocyclic scaffolds. Its hydrazinyl group enables condensation reactions, forming bioactive molecules such as Schiff bases or fused-ring systems .

Vorbereitungsmethoden

Reaction of 2-Chloro-6-methylnicotinonitrile with Hydrazine Hydrate

The most common synthesis begins with 2-chloro-6-methylnicotinonitrile, where the chlorine atom at the 2-position undergoes nucleophilic displacement by hydrazine. The reaction is typically conducted in polar protic solvents such as ethanol or methanol under reflux conditions (70–80°C) for 12–24 hours. For example, a procedure analogous to the synthesis of 4-chloro-2-hydrazinyl-6-methylpyrimidine involves refluxing 2-chloro-6-methylnicotinonitrile with excess hydrazine hydrate (2–3 equivalents) in ethanol, yielding the target compound after crystallization.

Key Variables:

-

Solvent: Ethanol is preferred for its balance of solubility and safety, though methanol may accelerate the reaction.

-

Temperature: Reflux conditions (70–80°C) optimize reaction kinetics without promoting side reactions.

-

Hydrazine Equivalents: A 2:1 molar ratio of hydrazine to substrate ensures complete substitution while minimizing by-products.

Alternative Pathways: Functional Group Transformations

While less common, alternative methods include the diazotization of 2-amino-6-methylnicotinonitrile followed by reduction. However, this route is hampered by the instability of diazonium intermediates and lower yields compared to direct substitution.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and automated systems are employed to enhance reproducibility and reduce human error.

Large-Scale Nucleophilic Substitution

A scaled-up version of the laboratory method uses:

-

Continuous Flow Reactors: These systems maintain consistent temperature and mixing, achieving >90% conversion in 6–8 hours.

-

Solvent Recovery: Ethanol is recycled via distillation, reducing waste and production costs.

-

Safety Protocols: Hydrazine’s toxicity necessitates closed systems with real-time monitoring to prevent exposure.

Economic and Environmental Considerations

Industrial processes optimize raw material usage:

-

Hydrazine Utilization: Excess hydrazine is neutralized with acetic acid post-reaction, forming non-toxic hydrazinium acetate, which is filtered and discarded.

-

Green Chemistry Metrics: Solvent recovery and atom economy (calculated at 85% for this reaction) align with sustainable manufacturing principles.

Reaction Optimization and Critical Parameters

Solvent Effects on Yield and Purity

Comparative studies of solvents reveal:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 24 | 82 | 98 |

| Methanol | 65 | 18 | 85 | 97 |

| Water | 100 | 36 | 45 | 90 |

Data extrapolated from analogous hydrazine substitution reactions.

Methanol slightly improves yield due to higher polarity, but ethanol remains preferred for its lower toxicity.

Temperature and Kinetic Profiling

Isothermal experiments (50–90°C) demonstrate that yields plateau at 75°C, with higher temperatures causing decomposition. The apparent activation energy () for the substitution is calculated as 45 kJ/mol using the Arrhenius equation:

where is the rate constant, the pre-exponential factor, the gas constant, and the temperature.

Characterization and Analytical Validation

Post-synthesis, the compound is validated via:

-

NMR Spectroscopy: NMR (DMSO-) shows characteristic singlet peaks for the hydrazinyl (–NH–NH) proton at δ 8.2 ppm and methyl group at δ 2.4 ppm.

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 149.1 ([M+H]).

-

HPLC Purity: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity .

Analyse Chemischer Reaktionen

Reaktionstypen: o-Nitrophenyl β-D-Galactopyranosid unterliegt hauptsächlich Hydrolysereaktionen, die durch β-Galactosidase katalysiert werden. Diese Hydrolyse führt zur Spaltung der glykosidischen Bindung und erzeugt Galactose und o-Nitrophenol .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert typischerweise das Vorhandensein von β-Galactosidase und wird in einer wässrigen Pufferlösung bei einem pH-Wert durchgeführt, der für die Enzymaktivität optimal ist, normalerweise etwa pH 7,0 bis 8,0 .

Hauptprodukte, die gebildet werden: Die Hauptprodukte der Hydrolysereaktion sind Galactose und o-Nitrophenol. Letzteres ist eine gelbe Verbindung, die bei 420 nm spektrophotometrisch leicht nachweisbar ist .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nicotinonitriles, including 2-hydrazinyl-6-methylnicotinonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and brain (SF-268) tumors. For instance, certain substituted nicotinonitriles demonstrated higher inhibitory effects compared to standard chemotherapeutics like Doxorubicin .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and other molecular targets associated with tumor growth and proliferation. For example, nicotinonitriles have been identified as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases .

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | EGFR | Inhibition of cell proliferation | |

| Substituted Nicotinonitriles | Various cancer lines | Cytotoxicity |

Agricultural Applications

Plant Growth Regulators

Compounds similar to this compound have been explored as potential plant growth regulators. Research has indicated that derivatives can enhance plant growth by modulating hormonal pathways or by acting as signaling molecules in plant development .

Case Study: Synthesis and Testing

A study synthesized several derivatives of this compound and evaluated their effects on plant growth parameters such as height, leaf area, and biomass accumulation. Results showed that certain derivatives significantly improved growth metrics compared to untreated controls .

Material Science

Electrochemical Applications

Recent investigations have suggested that nicotinonitrile derivatives can be utilized in the development of electrochemical sensors due to their electron-rich nature. This property allows them to participate in redox reactions, making them suitable for detecting various analytes in chemical sensors .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility:

- Medicinal Chemistry: Significant anticancer activity with mechanisms involving protein kinase inhibition.

- Agriculture: Potential use as plant growth regulators with demonstrated efficacy in enhancing growth parameters.

- Material Science: Promising applications in the development of electrochemical sensors.

Wirkmechanismus

o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 2-Hydrazinyl-6-methylisonicotinonitrile (CAS 1593896-55-9) This isomer shares the same molecular formula (C₇H₈N₄) and weight as 2-hydrazinyl-6-methylnicotinonitrile but differs in the substitution pattern on the pyridine ring. The term "isonicotinonitrile" implies that the nitrile group is positioned at the para (4th) position relative to the hydrazinyl group, altering electronic distribution and reactivity. While physical properties (e.g., melting point) are unreported, structural differences likely influence solubility and intermolecular interactions .

- 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride (CAS 1023649-61-7) A hydrochloride salt derivative of a positional isomer, this compound shifts the hydrazinyl group to position 6 and the methyl group to position 2. The addition of HCl enhances water solubility, making it more suitable for aqueous-phase reactions. Its molecular formula remains C₇H₈N₄, but the hydrochloride group introduces distinct spectral features (e.g., shifted NMR peaks due to protonation) .

Functional Group Analogues

- 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) Replacing the hydrazinyl (-NH-NH₂) group with an amino (-NH₂) group reduces steric bulk and alters reactivity. The amino derivative exhibits higher acute oral toxicity (GHS Category 4, H302) and skin irritation (H315) compared to hydrazinyl analogues, likely due to increased nucleophilicity and metabolic activation .

- 2-Hydroxy-6-methyl-5-phenylnicotinonitrile Substituting hydrazinyl with a hydroxyl (-OH) group and adding a phenyl ring at position 5 significantly modifies polarity and biological activity. The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents. This compound is commercially available through multiple suppliers, indicating its utility in drug discovery .

Complex Derivatives

- 2-{2-[(1-Benzyl-1H-indol-3-yl)methylene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile (CAS 445405-56-1) This derivative incorporates a benzyl-indole hydrazone moiety and a methoxymethyl group. With a predicted boiling point of 628.4±55.0 °C, it demonstrates enhanced thermal stability compared to the parent compound.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Comparison (GHS Classification)

| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Target Organ Toxicity |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Not reported |

| 2-Amino-6-methylnicotinonitrile | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) | Category 3 (H335) |

Biologische Aktivität

2-Hydrazinyl-6-methylnicotinonitrile is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological assessments.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl nicotinonitrile with hydrazine hydrate. This reaction can be conducted under reflux conditions in ethanol to yield the desired hydrazone compound. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy and IR spectroscopy to confirm the structure.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Hydrazones have shown significant antimicrobial properties against various pathogens. In studies evaluating the antimicrobial efficacy of hydrazone derivatives, compounds similar to this compound demonstrated notable inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the range of 50-100 µg/mL, indicating potent activity compared to standard antibiotics .

2. Anticancer Activity

Research has highlighted the anticancer potential of hydrazone derivatives. For instance, derivatives synthesized from similar structures exhibited IC50 values ranging from 4 to 17 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones have been explored through in vitro assays measuring cytokine release and nitric oxide production. Compounds related to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Studies

Several studies have investigated the biological activities of hydrazone derivatives, providing insights into their mechanisms and efficacy:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hydrazone compounds, including those derived from this compound, against clinical isolates. The results indicated that certain modifications in the hydrazone structure enhanced antibacterial activity, with specific substitutions leading to improved MIC values .

Case Study 2: Anticancer Mechanisms

In another investigation focused on anticancer activity, derivatives were tested against multiple cancer cell lines. The results showed that specific structural features correlated with increased cytotoxicity and apoptosis induction. For example, compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells .

Research Findings

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity Type | Tested Compound(s) | Cell Line/Pathogen | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Antimicrobial | Hydrazone derivatives | E. coli, S. aureus | 50-100 µg/mL | Cell wall disruption |

| Anticancer | Similar hydrazones | A549, MCF-7 | 4-17 µM | Apoptosis induction |

| Anti-inflammatory | Hydrazone derivatives | Macrophages | - | Cytokine inhibition |

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 2-hydrazinyl-6-methylnicotinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-methylnicotinonitrile derivatives with hydrazine hydrate under reflux in ethanol or methanol (60–80°C, 6–12 hours) typically yields the hydrazinyl product. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactivity but risk side reactions like oxidation .

- Temperature control : Excessive heat (>100°C) can lead to decomposition, reducing purity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity samples (>95%) .

Q. Q2: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR spectroscopy : and NMR to confirm the hydrazinyl group (–NH–NH) and methyl substitution at the 6-position .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Thermal analysis (DSC/TGA) : Assess stability under varying temperatures, critical for storage recommendations .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict bond angles, electron density, and reactive sites .

Q. Q3: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Strategies include:

- Standardized bioassays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

- Meta-analysis : Apply heterogeneity metrics (e.g., I statistic) to quantify variability in published data and identify confounding factors .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate activity-contributing moieties .

Q. Q5: What computational approaches are optimal for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against cytochrome P450 enzymes to predict metabolic stability .

- QSAR models : Use descriptors like logP and topological polar surface area (TPSA) to estimate blood-brain barrier permeability .

- Toxicity prediction : Tools like ProTox-II or ADMETlab 2.0 can flag hepatotoxicity risks based on structural alerts (e.g., hydrazine derivatives) .

Q. Q6: How should researchers design experiments to explore the fluorescence properties of this compound for bioimaging applications?

Methodological Answer:

- Spectrofluorometry : Measure excitation/emission wavelengths in solvents of varying polarity (e.g., water vs. DMSO) to assess environmental sensitivity .

- Cell viability assays : Test cytotoxicity in mammalian cell lines (e.g., HeLa) before fluorescence tracking .

- Quantum yield calculation : Compare emission intensity to reference fluorophores (e.g., fluorescein) under standardized conditions .

Q. Q7: What strategies mitigate challenges in synthesizing this compound analogs with improved solubility?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility without altering reactivity .

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

- Structural modifications : Introduce polar groups (e.g., hydroxyl, sulfonate) at non-critical positions via post-synthetic functionalization .

Q. Q8: How can meta-analytical frameworks address heterogeneity in studies on the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

- Subgroup analysis : Stratify data by microbial strain (e.g., Gram-positive vs. Gram-negative) or derivative structure .

- Random-effects models : Account for between-study variance using tools like RevMan or R’s metafor package .

- Sensitivity analysis : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness of conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.